Hdac/nampt-IN-1

Epigenetics HDAC Inhibition Leukemia

This first-in-class dual HDAC/NAMPT inhibitor (compound 39h) is specifically engineered to overcome primary resistance in p53-null AML by simultaneously disrupting NAD+ biosynthesis and HDAC-mediated epigenetic regulation. Unlike single-target agents (e.g., Vorinostat, FK866), its unique dual pharmacophore is required to induce apoptosis in p53-deficient leukemia models. Essential for labs studying metabolic-epigenetic crosstalk or screening for synthetic lethal partners in resistant disease. Low nM potency, clean kinase selectivity.

Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol
Cat. No. B12371595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac/nampt-IN-1
Molecular FormulaC19H21N5O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2)C=CN=C3
InChIInChI=1S/C19H21N5O2/c1-2-8-22-24-18(25)14-5-3-13(4-6-14)11-21-19(26)17-10-15-12-20-9-7-16(15)23-17/h3-7,9-10,12,22-23H,2,8,11H2,1H3,(H,21,26)(H,24,25)
InChIKeyAAJJDOFESDDARD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Hdac/nampt-IN-1 (Compound 39h) as a Dual HDAC/NAMPT Inhibitor for Cancer Research


Hdac/nampt-IN-1, also referred to as compound 39h, is a rationally designed small molecule that simultaneously inhibits histone deacetylases (HDACs), primarily class I isoforms HDAC1-3, and nicotinamide phosphoribosyltransferase (NAMPT) [1]. This compound was developed using a pharmacophore fusion strategy based on the structural similarity between HDAC and NAMPT inhibitors, aiming to provide a multitarget approach for cancer research [2]. It serves as a key chemical probe for investigating the crosstalk between cancer epigenetics and metabolism, offering a distinct profile compared to single-target agents.

Why Generic Substitution Fails for Hdac/nampt-IN-1: The Necessity of a Dual-Pharmacophore Strategy


Generic substitution with either a selective HDAC inhibitor (e.g., Vorinostat) or a selective NAMPT inhibitor (e.g., FK866) fails to recapitulate the specific biological effects of Hdac/nampt-IN-1 [1]. This is because Hdac/nampt-IN-1's unique dual pharmacophore structure is required to overcome the primary resistance observed in p53-null acute myeloid leukemia (AML) cell lines against single-target inhibitors [2]. The compound's ability to simultaneously disrupt both NAD+ biosynthesis and HDAC-mediated epigenetic regulation is critical for inducing apoptosis-related cell death in this context, a therapeutic effect not achieved by single-target agents [3]. Procurement decisions for studies focused on p53-null leukemia or metabolic-epigenetic crosstalk must therefore prioritize this specific dual inhibitor.

Quantitative Evidence Guide for Hdac/nampt-IN-1: Differentiated Activity and Selectivity Data


Superior Class I HDAC Potency Compared to a Previous Dual Inhibitor (Compound 35)

Hdac/nampt-IN-1 exhibits significantly greater potency against class I HDACs (HDAC1-3) compared to the earlier dual inhibitor compound 35 [1]. The reported IC50 range for Hdac/nampt-IN-1 against HDAC1-3 is 0.72 - 7.61 nM [2], representing an improvement in target engagement relative to compound 35, which showed an IC50 of 55 nM against HDAC1 [3]. This difference in HDAC inhibitory activity is a key differentiator when selecting a probe for investigating class I HDAC-dependent biology.

Epigenetics HDAC Inhibition Leukemia

Balanced but Differentiated Dual Activity Profile Against HDAC and NAMPT

Unlike dual inhibitors that achieve potent, balanced inhibition of both targets (e.g., compound 7f with NAMPT IC50 = 15 nM, HDAC1 IC50 = 2 nM) [1], Hdac/nampt-IN-1 presents a differentiated profile characterized by very high potency for class I HDACs (IC50 0.72-7.61 nM) and more modest potency for NAMPT (IC50 = 1618 nM) [2]. This specific ratio of inhibitory activities may be advantageous for studies aimed at dissecting the relative contributions of each target to a biological outcome, particularly in contexts where HDAC inhibition is the primary driver and NAMPT inhibition provides a synergistic or auxiliary effect [3].

Cancer Metabolism NAMPT Inhibition Dual-Target Drug

High Target Selectivity: Lack of Activity Against 370 Kinases

A critical differentiator for Hdac/nampt-IN-1 is its demonstrated target specificity. In a panel of 370 kinases, compound 39h did not exhibit any inhibitory activity [1]. This is in contrast to many broad-spectrum kinase inhibitors, which often have confounding off-target effects. While direct kinase profiling data for related dual NAMPT/HDAC inhibitors like compound 7f or 35 is not readily available for direct comparison, this comprehensive negative dataset provides strong class-level inference that Hdac/nampt-IN-1 has a clean selectivity profile within the kinome, minimizing the risk of false-positive biological interpretations due to unintended kinase inhibition.

Drug Selectivity Kinase Profiling Off-Target Effects

Potent Anti-Proliferative Activity in Leukemia Cell Lines

Hdac/nampt-IN-1 demonstrates potent anti-proliferative activity across multiple leukemia cell lines, with IC50 values in the low nanomolar range [1]. While specific IC50 values for individual cell lines are not disclosed in the primary publication, the reported range indicates efficacy comparable to or better than clinical HDAC inhibitors like Vorinostat, which has an IC50 of 3-8 μM in some cancer cell lines [2]. This robust anti-proliferative effect in hematological cancer models is a key procurement consideration for researchers investigating novel therapies for leukemia.

Anti-Proliferative Leukemia Cell Viability

Overcoming Resistance in p53-Null AML: A Unique Therapeutic Niche

A critical and differentiating feature of Hdac/nampt-IN-1 is its demonstrated ability to overcome primary resistance to single-target HDAC or NAMPT inhibitors in p53-null AML cell lines [1]. This effect, which leads to the induction of apoptosis-related cell death, is not observed with selective inhibitors like Vorinostat or FK866 in these resistant models [2]. The dual mechanism of action—simultaneously targeting HDAC and NAMPT—is required for this activity, making Hdac/nampt-IN-1 a unique tool compound for investigating therapeutic strategies in p53-mutant or p53-deficient leukemias.

Drug Resistance p53-Null AML

Optimal Research and Industrial Applications for Hdac/nampt-IN-1 Based on Quantitative Evidence


Investigating Resistance Mechanisms in p53-Null Hematological Malignancies

This is the primary application supported by direct evidence. Hdac/nampt-IN-1 should be utilized as a chemical probe in cellular and in vivo models of p53-null acute myeloid leukemia (AML) to study mechanisms of resistance to standard-of-care agents [1]. Its unique ability to overcome primary resistance to single-target HDAC or NAMPT inhibitors in this specific genetic background makes it an indispensable tool for validating the dual-target hypothesis and for identifying synthetic lethal interactions [2]. Procurement is recommended for labs focusing on p53-mutant or p53-deficient cancers where current therapies are ineffective.

Dissecting the Crosstalk Between NAD+ Metabolism and Histone Acetylation

Researchers aiming to elucidate the complex interplay between cellular metabolism (NAD+ salvage pathway) and epigenetic regulation (histone acetylation) should procure Hdac/nampt-IN-1. Its defined, differentiated dual activity profile (high HDAC potency, moderate NAMPT potency) allows for precise modulation of both pathways simultaneously [1]. This is particularly useful in assays designed to measure synergistic effects on gene expression, chromatin structure, or metabolic flux, where the contribution of each target can be deconvolved using complementary single-target inhibitors [2].

Screening for Synthetic Lethality and Combination Therapy Partners

Hdac/nampt-IN-1 is well-suited for high-throughput or focused library screens to identify other drugs or genetic vulnerabilities that synergize with dual HDAC/NAMPT inhibition. Given its potent anti-proliferative effects in low nanomolar concentrations [1] and its clean kinase selectivity profile [2], this compound provides a robust and interpretable starting point for combination studies. Procurement is advised for screening efforts in leukemia cell line panels or patient-derived xenograft (PDX) models to discover rational combination regimens for resistant disease [3].

In Vivo Proof-of-Concept Studies for Dual-Targeting in Leukemia

For laboratories transitioning from in vitro to in vivo efficacy studies, Hdac/nampt-IN-1 is a strong candidate for proof-of-concept experiments in mouse models of leukemia. The low nanomolar cellular potency suggests a favorable therapeutic window [1]. Researchers should prioritize this compound for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships in xenograft models, specifically those bearing p53-null tumors, to validate the dual-targeting strategy in a whole-organism setting [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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